(1R,3S)-Cyclopentane-1,3-dicarboxylic acid (CAS 876-05-1), commonly referred to as the cis-isomer, is a saturated bicyclic dicarboxylic acid widely utilized as a structural building block in advanced polymer synthesis, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs) [1]. Featuring a rigid cyclopentane core with two carboxylic acid groups locked in a cis configuration, this compound exhibits a melting point of approximately 121 °C and distinct sequential pKa values of 4.26 and 5.51 . Its specific stereochemistry enables intramolecular hydrogen bonding and precise metal coordination geometries, making it a critical selection for procurement teams sourcing precursors for highly structured cross-linked materials, polyurethanes, and bis(amino acid) antiviral derivatives .
Substituting (1R,3S)-cyclopentane-1,3-dicarboxylic acid with its trans-isomer (CAS 826-02-8) or linear aliphatic diacids fundamentally disrupts downstream manufacturing and product performance [1]. The trans-isomer cannot form the stabilizing intramolecular hydrogen bonds characteristic of the cis-configuration, leading to a drastically lower melting point (88 °C vs. 121 °C) that compromises thermal stability during high-temperature polymerization or drying steps. Furthermore, in coordination chemistry and MOF synthesis, the cis-isomer's coplanar carboxylate orientation dictates specific folding and chelation geometries; replacing it with the trans-isomer or flexible linear analogs like glutaric acid results in completely different polymer topologies, unpredictable cross-linking densities, and the failure of stereospecific API syntheses.
Introduces diastereomeric intermediates that reduce yield and complicate purification in stereospecific routes.
May shift receptor selectivity and agonist potency profile; reported to be markedly less active at metabotropic glutamate receptors.
Alters NMDA vs metabotropic receptor binding preference, potentially invalidating neuropharmacology study endpoints.
Thermal stability is a critical procurement metric for diacid building blocks used in high-temperature polycondensation reactions. Quantitative thermal analysis demonstrates that (1R,3S)-cyclopentane-1,3-dicarboxylic acid possesses a melting point of 121 °C, whereas its trans-isomer counterpart melts at a significantly lower 88 °C . This 33 °C differential provides a substantially wider thermal processing window, preventing premature melting, agglomeration, or degradation during rigorous industrial drying and formulation stages.
| Evidence Dimension | Melting point (Thermal stability) |
| Target Compound Data | 121 °C |
| Comparator Or Baseline | trans-Cyclopentane-1,3-dicarboxylic acid (88 °C) |
| Quantified Difference | +33 °C higher melting point |
| Conditions | Standard atmospheric pressure solid-state melting point determination |
A higher melting point ensures superior solid-state handling and prevents material degradation during the elevated temperatures required for polyester and polyurethane synthesis.
The specific cis-geometry of (1R,3S)-cyclopentane-1,3-dicarboxylic acid enables the formation of strong intramolecular hydrogen bonds, a feature entirely absent in the trans-isomer due to steric constraints [1]. Computational and structural data reveal an intramolecular hydrogen bonding distance of 2.02 Å with a bond strength of 3.2 kcal/mol for the cis-isomer . This interaction uniquely stabilizes the monoanion form during half-equation interactions, allowing the compound to act as a highly predictable bidentate ligand or cross-linker, whereas the trans-isomer exhibits divergent, non-chelating behavior.
| Evidence Dimension | Intramolecular hydrogen bond strength and monoanion stabilization |
| Target Compound Data | 3.2 kcal/mol H-bond strength (distance 2.02 Å) |
| Comparator Or Baseline | trans-isomer (0 kcal/mol intramolecular H-bond strength due to anti-periplanar geometry) |
| Quantified Difference | 3.2 kcal/mol thermodynamic stabilization of the folded conformation |
| Conditions | Molecular modeling and half-equation interaction analysis |
Predictable monoanion stability and fixed chelating geometry are essential for reproducible metal coordination in MOFs and consistent cross-linking in specialty polymers.
For complex API synthesis, the ability to selectively react one carboxyl group requires a distinct sequential deprotonation profile. (1R,3S)-cyclopentane-1,3-dicarboxylic acid exhibits a pK1 of 4.26 and a pK2 of 5.51 (ΔpKa = 1.25) . Because its rigid alicyclic structure forces the carboxylate groups into spatial proximity, the first deprotonation exerts a stronger electrostatic penalty on the second compared to flexible linear analogs like glutaric acid (ΔpKa ≈ 1.07) [1]. This wider pH window provides superior reaction control for isolating mono-carboxylate intermediates.
| Evidence Dimension | Sequential deprotonation window (ΔpKa) |
| Target Compound Data | ΔpKa = 1.25 (rigid cis-alicyclic core) |
| Comparator Or Baseline | Glutaric acid (flexible linear C5 diacid, ΔpKa ≈ 1.07) |
| Quantified Difference | ~17% wider ΔpKa window for mono-deprotonation |
| Conditions | Aqueous solution at 25 °C |
A wider ΔpKa allows chemists to precisely control step-wise esterification or amidation, minimizing unwanted di-reacted byproducts in multi-step API manufacturing.
Leveraging its precise cis-stereochemistry and sequential deprotonation profile (pK1 4.26, pK2 5.51), this compound is specifically utilized as a core building block in the synthesis of bis(amino acid) derivatives. These derivatives function as critical inhibitors of human immunodeficiency virus (HIV) replication, where the exact spatial orientation of the carboxylate groups is mandatory for target receptor binding .
Due to its superior thermal stability (melting point of 121 °C) compared to the trans-isomer, the cis-isomer is the preferred choice for high-temperature polycondensation reactions. It acts as a rigid, alicyclic cross-linking agent that enhances the mechanical strength and thermal resistance of specialty polyurethanes and radiation-curable coating compositions without degrading during processing .
The compound's ability to form stable intramolecular hydrogen bonds (3.2 kcal/mol) and its locked cis-carboxylate geometry make it an ideal bidentate ligand for MOF construction. It ensures predictable, highly ordered metal coordination topologies that cannot be achieved using flexible linear diacids or the sterically hindered trans-isomer, facilitating the development of robust porous materials for gas storage or catalysis .